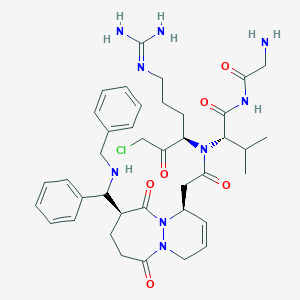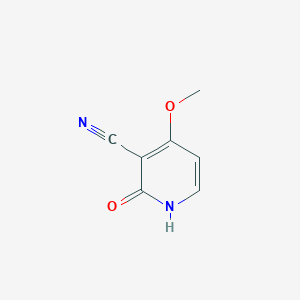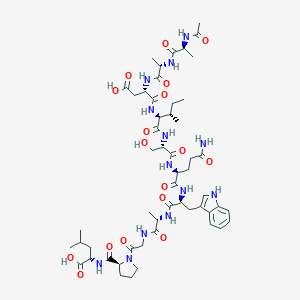
Hippocampal cholinergic neurostimulating peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hippocampal cholinergic neurostimulating peptide (HCNP) is a neuropeptide that is primarily expressed in the central nervous system. It is known to play an important role in cognitive function, learning, and memory. HCNP is synthesized in the brain and is involved in the regulation of cholinergic neurotransmission, which is essential for cognitive function.
Mécanisme D'action
Hippocampal cholinergic neurostimulating peptide acts by binding to specific receptors on the nerve terminals, which leads to the release of acetylcholine. It also modulates the activity of beta-amyloid, which is thought to be involved in the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin.
Effets Biochimiques Et Physiologiques
Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects. It enhances the release of acetylcholine, which is essential for cognitive function. It also modulates the activity of beta-amyloid, which is associated with the development of Alzheimer's disease. Hippocampal cholinergic neurostimulating peptide is also involved in the regulation of other neurotransmitters, including dopamine and serotonin. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Hippocampal cholinergic neurostimulating peptide has been extensively studied in laboratory experiments, and it has a number of advantages and limitations. One advantage is that it is a well-characterized neuropeptide, and its synthesis and secretion are well understood. Additionally, Hippocampal cholinergic neurostimulating peptide has been shown to have a number of biochemical and physiological effects, which make it a useful tool for studying cognitive function and neurodegenerative diseases. However, one limitation is that Hippocampal cholinergic neurostimulating peptide is difficult to study in vivo, as it is rapidly degraded in the bloodstream.
Orientations Futures
There are a number of future directions for research on Hippocampal cholinergic neurostimulating peptide. One area of interest is the role of Hippocampal cholinergic neurostimulating peptide in the development of Alzheimer's disease, and whether it could be a potential target for therapeutic interventions. Another area of interest is the development of Hippocampal cholinergic neurostimulating peptide-based therapies for cognitive impairment and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of Hippocampal cholinergic neurostimulating peptide and its effects on other neurotransmitters.
Méthodes De Synthèse
Hippocampal cholinergic neurostimulating peptide is synthesized in the brain and is derived from the precursor protein VGF (non-acronymic). The precursor protein is cleaved into smaller peptides, including Hippocampal cholinergic neurostimulating peptide, which is then transported to the nerve terminals. The synthesis and secretion of Hippocampal cholinergic neurostimulating peptide are regulated by various factors, including neuronal activity and neurotransmitters.
Applications De Recherche Scientifique
Hippocampal cholinergic neurostimulating peptide has been extensively studied in the context of cognitive function, learning, and memory. It has been shown to enhance the release of acetylcholine, a neurotransmitter that is essential for cognitive function. Hippocampal cholinergic neurostimulating peptide has also been implicated in the pathogenesis of Alzheimer's disease, as it is known to modulate the activity of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propriétés
Numéro CAS |
140158-49-2 |
|---|---|
Nom du produit |
Hippocampal cholinergic neurostimulating peptide |
Formule moléculaire |
C53H79N13O17 |
Poids moléculaire |
1170.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C53H79N13O17/c1-9-26(4)43(65-49(78)36(21-42(71)72)61-46(75)29(7)58-45(74)28(6)57-30(8)68)52(81)64-38(24-67)50(79)60-34(16-17-40(54)69)47(76)62-35(20-31-22-55-33-14-11-10-13-32(31)33)48(77)59-27(5)44(73)56-23-41(70)66-18-12-15-39(66)51(80)63-37(53(82)83)19-25(2)3/h10-11,13-14,22,25-29,34-39,43,55,67H,9,12,15-21,23-24H2,1-8H3,(H2,54,69)(H,56,73)(H,57,68)(H,58,74)(H,59,77)(H,60,79)(H,61,75)(H,62,76)(H,63,80)(H,64,81)(H,65,78)(H,71,72)(H,82,83)/t26-,27-,28-,29-,34-,35-,36-,37-,38-,39-,43-/m0/s1 |
Clé InChI |
CPPVONFJYMZZAP-AAMOZYCBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NCC(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C |
Autres numéros CAS |
140158-49-2 |
Séquence |
AADISQWAGPL |
Synonymes |
L-Leucine, N-(1-(N-(N-(N-(N2-(N-(N-(N-(N-(N-acetyl-L-alanyl)-L-alanyl)-L-alpha-aspartyl)-L-isoleucyl)-L-seryl)-L-glutaminyl)-L-tryptophyl)-L-alanyl)glycyl)-L-prolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



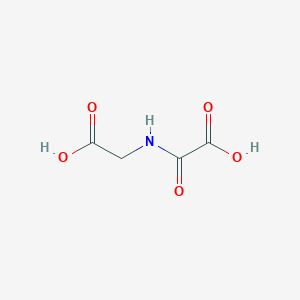
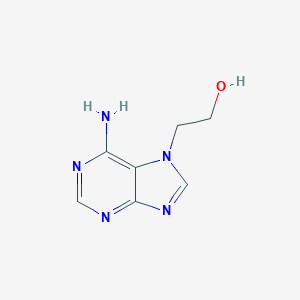
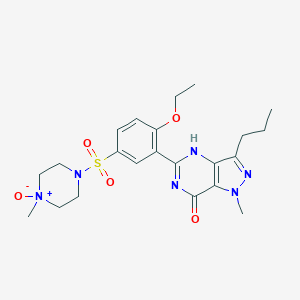
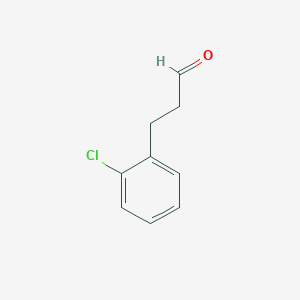
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)
![[S-(R*,R*)]-[2-Hydroxy-1-[(methoxyamino)carbonyl]propyl]-carbamic Acid 1,1-Dimethylethyl Ester](/img/structure/B131553.png)
![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131554.png)
![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)
![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)
![[(3aR,4S,5R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B131557.png)
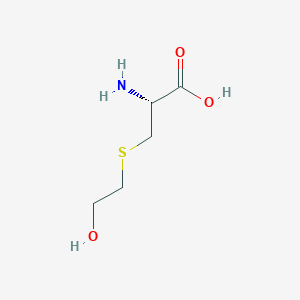
![4-[3-(4-Fluorophenyl)propanoyl]benzonitrile](/img/structure/B131559.png)
